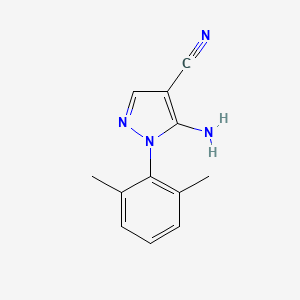

5-Amino-1-(2,6-diméthylphényl)-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. The compound features a pyrazole ring substituted with an amino group, a 2,6-dimethylphenyl group, and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry, agrochemicals, and materials science.

Applications De Recherche Scientifique

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Mécanisme D'action

Target of Action

The primary target of the compound 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is cardiolipin , a phospholipid found in the inner mitochondrial membrane . Cardiolipin plays a crucial role in maintaining mitochondrial structure and respiratory function .

Mode of Action

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile interacts with its target, cardiolipin, by stabilizing it . This stabilization restores the mitochondrial structure and respiratory function .

Biochemical Pathways

The stabilization of cardiolipin by 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile affects the biochemical pathways related to mitochondrial respiration . The downstream effects include reduced production of reactive oxygen species, such as hydrogen peroxide .

Result of Action

The molecular and cellular effects of the action of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile include the restoration of mitochondrial structure and respiratory function . This leads to a reduction in the production of reactive oxygen species, such as hydrogen peroxide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of amidrazones with activated nitriles. One common method includes the reaction of N-arylbenzamidrazones with ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol, catalyzed by triethylamine. This reaction proceeds through a regioselective pathway to yield the desired 5-amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carbonitrile group.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs .

Activité Biologique

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 792952-99-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is , with a molecular weight of 212.25 g/mol. Its structure includes a pyrazole ring substituted with an amino group and a carbonitrile group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄ |

| Molecular Weight | 212.25 g/mol |

| CAS Number | 792952-99-9 |

| Chemical Structure | Structure |

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile, exhibit notable anticancer properties. A study evaluated various pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings suggested that certain derivatives enhanced the cytotoxic effects of doxorubicin, indicating potential for combination therapy in resistant cancer types .

Key Findings:

- Cell Lines Tested: MCF-7 and MDA-MB-231.

- Methodology: Combination Index method to assess synergistic effects.

- Results: Enhanced cytotoxicity when combined with doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory potential of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile has been explored in various studies. Pyrazole derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. In particular, certain derivatives demonstrated a high selectivity index for COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to traditional NSAIDs .

Key Findings:

- Selectivity: High selectivity for COX-2.

- Safety Profile: Minimal degenerative changes in histopathological studies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Key Findings:

- Bacterial Strains Tested: Various strains including resistant types.

- Activity Level: Significant antibacterial activity observed.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance efficacy and selectivity for target enzymes or receptors.

Notable SAR Insights:

- Amino Group Positioning: The presence of an amino group at position 5 enhances anticancer activity.

- Substituents on Aromatic Ring: Methyl substitutions at positions 2 and 6 on the phenyl ring improve anti-inflammatory properties.

Case Study 1: Breast Cancer Treatment

A recent study explored the efficacy of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile in breast cancer treatment. The compound was tested in vitro alongside doxorubicin in resistant cell lines. The results demonstrated that the combination therapy significantly improved cell death rates compared to doxorubicin alone .

Case Study 2: Inflammation Models

In another study focusing on inflammation, researchers utilized carrageenan-induced paw edema models to evaluate the anti-inflammatory effects of this compound. The results indicated that it effectively reduced edema compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Propriétés

IUPAC Name |

5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-4-3-5-9(2)11(8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVIDOYHNCLVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.